![molecular formula C24H23N5O3 B2530004 N-(3-ethoxybenzyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1326846-99-4](/img/structure/B2530004.png)
N-(3-ethoxybenzyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "N-(3-ethoxybenzyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide" is a complex organic molecule that likely exhibits a range of biological activities due to the presence of multiple functional groups such as the triazole ring, carboxamide, and substituted benzyl and phenyl rings. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help infer the properties and potential applications of the compound .
Synthesis Analysis
The synthesis of related triazole compounds involves acid-catalyzed reactions, as seen in the synthesis of N'-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide, which was achieved with an 88% yield from a reaction between a triazole-carbohydrazide and an aldehyde in ethanol under reflux conditions . This suggests that the synthesis of the compound may also involve similar condensation reactions under acidic conditions, possibly utilizing an aldehyde with an ethoxy group and a methoxy-substituted phenylamine with a triazole moiety.
Molecular Structure Analysis
X-ray diffraction and AM1 molecular orbital methods have been used to elucidate the structure and conformation of related compounds, such as 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide . These techniques could be applied to determine the precise molecular structure of "N-(3-ethoxybenzyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide," revealing the orientation of its functional groups and overall molecular conformation.
Chemical Reactions Analysis
The compound's functional groups suggest it may participate in various chemical reactions. For instance, the triazole ring might be involved in nucleophilic substitution reactions, while the carboxamide group could engage in the formation of hydrogen bonds, similar to the intermolecular N-H...O hydrogen bonds observed in the solvated carboxamide compound . Additionally, the presence of methoxy and ethoxy groups could influence the compound's reactivity towards electrophilic aromatic substitution.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from related structures. For example, the solubility, melting point, and stability could be affected by the presence of the triazole ring and substituted benzyl and phenyl groups. The compound's biological activity, such as gastric antisecretory activity, could be comparable to that of the nicotinamide derivatives, which also contain a pyridine moiety and have shown potent inhibitory activities . Furthermore, the compound's potential as a radiotracer in PET imaging could be explored, similar to the synthesis of a pyrazolopyridine derivative for imaging B-Raf(V600E) in cancers .
Scientific Research Applications
Scientific Research Applications
Research on compounds with similar structural features, such as those containing triazole rings and substituted benzyl groups, has demonstrated a wide range of potential applications, particularly in the development of pharmaceutical agents. For instance, triazole derivatives have been explored for their antimicrobial, anticancer, anti-inflammatory, and enzyme inhibition properties. The presence of methoxyphenyl and ethoxybenzyl groups can influence the compound's binding affinity and selectivity towards different biological targets, enhancing its therapeutic potential.
Antimicrobial and Anticancer Properties : Derivatives of triazole have been synthesized and evaluated for their antimicrobial and anticancer activities. These compounds often target specific enzymes or pathways critical for the survival of pathogens or cancer cells, showcasing the versatility of triazole derivatives in drug development (Hassan, Hafez, & Osman, 2014).
Enzyme Inhibition : The triazole core is also investigated for its role in enzyme inhibition, which is crucial for designing drugs against various diseases, including metabolic disorders and neurological conditions. For example, certain triazole compounds exhibit inhibitory effects against enzymes like cyclooxygenase (COX), which are involved in the inflammatory response, suggesting their potential use as anti-inflammatory agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Neurological Applications : Research into the modulation of serotonin receptors by triazole derivatives indicates potential applications in treating neurological disorders, such as depression and anxiety. The interaction with serotonin receptors highlights the complex pharmacological profiles that can be achieved through structural modifications of the triazole ring (Mahesh, Devadoss, Pandey, & Bhatt, 2011).
Structural Analysis and Drug Design : The design and synthesis of triazole derivatives, including those with substituted phenyl and pyridyl groups, contribute significantly to the field of drug discovery. By elucidating the structural requirements for biological activity, researchers can develop more potent and selective therapeutic agents. Computational studies, including DFT calculations and molecular docking, are essential tools in this process, allowing for the prediction and optimization of drug-receptor interactions (Karayel, 2021).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[(3-ethoxyphenyl)methyl]-1-(3-methoxyphenyl)-5-pyridin-4-yltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O3/c1-3-32-21-9-4-6-17(14-21)16-26-24(30)22-23(18-10-12-25-13-11-18)29(28-27-22)19-7-5-8-20(15-19)31-2/h4-15H,3,16H2,1-2H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XILHLIYWHSANJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)CNC(=O)C2=C(N(N=N2)C3=CC(=CC=C3)OC)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-ethoxybenzyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.